Ethyl 2,6-difluorobenzoate

Environmental Science Tracer Studies Hydrology

Ethyl 2,6-difluorobenzoate (CAS 19064-14-3) is a fluorinated aromatic ester, specifically a benzoic acid ester substituted with two ortho-fluorine atoms. This compound is a key building block in organic synthesis, particularly for pharmaceuticals and agrochemicals, due to its unique reactivity profile conferred by the 2,6-difluoro substitution pattern.

Molecular Formula C9H8F2O2
Molecular Weight 186.15 g/mol
CAS No. 19064-14-3
Cat. No. B1297815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,6-difluorobenzoate
CAS19064-14-3
Molecular FormulaC9H8F2O2
Molecular Weight186.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC=C1F)F
InChIInChI=1S/C9H8F2O2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3
InChIKeyFBQKPNPHWYPJFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,6-Difluorobenzoate CAS 19064-14-3: Baseline Chemical Profile and Procurement-Relevant Characteristics


Ethyl 2,6-difluorobenzoate (CAS 19064-14-3) is a fluorinated aromatic ester, specifically a benzoic acid ester substituted with two ortho-fluorine atoms . This compound is a key building block in organic synthesis, particularly for pharmaceuticals and agrochemicals, due to its unique reactivity profile conferred by the 2,6-difluoro substitution pattern [1]. Its physicochemical properties include a density of 1.222 g/cm³, a boiling point of 228 °C at 760 mmHg, a flash point of 89.2 °C, a refractive index of 1.472, and a calculated vapor pressure of 0.075 mmHg at 25 °C [2]. The compound is very slightly soluble in water (0.22 g/L at 25 °C, calculated) and soluble in organic solvents, which influences its handling and application in various reaction media .

Ethyl 2,6-Difluorobenzoate CAS 19064-14-3: Critical Differentiation from Generic Fluorobenzoate Esters in Research and Industrial Use


The 2,6-difluoro substitution pattern on the benzene ring of ethyl 2,6-difluorobenzoate imparts a distinct set of physicochemical and environmental properties compared to other regioisomers and non-fluorinated analogs . This specific arrangement significantly alters electron density, steric bulk, and metabolic stability, leading to divergent behaviors in reactions, biological systems, and environmental fate [1]. Consequently, substituting ethyl 2,6-difluorobenzoate with its 2,5-, 3,4-, or 3,5-difluoro regioisomers, or with mono-fluoro or non-fluorinated esters, cannot be assumed to yield equivalent results in synthetic transformations, tracer studies, or formulation development [2]. The following quantitative evidence delineates these critical differences, underscoring the necessity of compound-specific selection for reproducible and predictable outcomes.

Ethyl 2,6-Difluorobenzoate CAS 19064-14-3: Quantitative Differentiation Evidence vs. Regioisomers and Non-Fluorinated Analogs


Superior Conservative Tracer Behavior: 2,6-DFBA vs. 3,4-DFBA and 3,5-DFBA in Soil Column Transport

Ethyl 2,6-difluorobenzoate (as its acid, 2,6-DFBA) was identified as a conservative tracer with transport properties highly similar to bromide (Br⁻), making it suitable for water movement studies in porous media. In batch equilibrium and column transport studies using neutral pH, high organic matter soils from Iowa, 2,6-DFBA exhibited minimal interaction with the soil matrix, showing no significant retardation. In direct comparison, 3,4-DFBA and 3,5-DFBA demonstrated greater interaction with the soil matrix, leading to retardation and non-conservative behavior, precluding their use as acceptable tracers [1]. Furthermore, plant growth studies with corn and soybean showed significantly (P = 0.05) decreased growth for treatments using 3,4-DFBA and 3,5-DFBA, whereas 2,6-DFBA did not exhibit these phytotoxic effects [1].

Environmental Science Tracer Studies Hydrology

Enhanced Solubility in Organic Media: 2,6-Difluoro Ester vs. Non-Fluorinated Ethyl Benzoate

The presence of two ortho-fluorine atoms significantly alters the physicochemical properties of ethyl 2,6-difluorobenzoate compared to its non-fluorinated parent, ethyl benzoate. The fluorine atoms increase the compound's lipophilicity, as reflected in its higher calculated Log P (consensus Log P: 2.7) compared to ethyl benzoate (Log P: 2.64) [1]. This increased lipophilicity translates to enhanced solubility in organic solvents, a critical factor for reactions performed in non-aqueous media [2]. Furthermore, the aqueous solubility of ethyl 2,6-difluorobenzoate (0.462 mg/mL) is markedly different from that of ethyl benzoate (0.72 mg/mL) [3], influencing partitioning and extraction behavior in biphasic systems.

Medicinal Chemistry Organic Synthesis Process Chemistry

Divergent Boiling Point and Vapor Pressure: 2,6-Difluoro Ester vs. 2-Fluoro and Non-Fluorinated Analogs

The 2,6-difluoro substitution pattern imparts a significantly higher boiling point and lower vapor pressure compared to its mono-fluorinated and non-fluorinated counterparts. Ethyl 2,6-difluorobenzoate boils at 228 °C at 760 mmHg [1], which is approximately 7 °C higher than ethyl 2-fluorobenzoate (221 °C) and 15 °C higher than ethyl benzoate (213 °C) [2]. Its vapor pressure of 0.075 mmHg at 25 °C [1] is also notably higher than that of ethyl 2-fluorobenzoate (0.0237 mmHg) , indicating a greater volatility despite its higher boiling point. These differences are crucial for designing and optimizing distillation-based purification processes and for assessing workplace exposure and safety handling procedures.

Process Engineering Distillation Safety

Unique Reactivity in Agrochemical Intermediate Synthesis: 2,6-Difluoro Ester vs. Other Fluorinated Benzoates

Ethyl 2,6-difluorobenzoate is a specifically designated intermediate in the synthesis of fungicidal acrylic ester derivatives, as disclosed in U.S. Patent 5,663,370 [1]. The patent explicitly identifies 2,6-difluoro-substituted benzoates as precursors to compounds of formula (I) and (Ia), which are crucial for agricultural fungicide applications [1]. This contrasts with other fluorobenzoate isomers that are not cited for this specific pathway. The ortho, ortho-difluoro substitution pattern likely enables a unique regioselective functionalization not possible with mono-fluoro or para-substituted isomers, which is essential for constructing the desired fungicidal pharmacophore [2]. This application is distinct from its use in pharmaceutical intermediates, highlighting a specialized, high-value role in crop protection chemistry.

Agrochemicals Fungicides Organic Synthesis

Ethyl 2,6-Difluorobenzoate CAS 19064-14-3: Validated Application Scenarios Based on Quantitative Evidence


Environmental Tracer Studies: Groundwater and Soil Water Movement Monitoring

Ethyl 2,6-difluorobenzoate (as its hydrolyzed acid, 2,6-DFBA) is the difluorobenzoate of choice for conservative tracer studies in neutral to high-organic matter soils. It can be deployed with confidence to accurately model water flow and solute transport, as it exhibits minimal matrix interaction and does not induce phytotoxicity, unlike its 3,4- and 3,5-DFBA isomers [1].

Agrochemical Research: Synthesis of Fungicidal Acrylic Ester Derivatives

This compound is a validated, patent-protected intermediate for the preparation of a specific class of fungicidal acrylic esters. Its procurement is essential for research teams aiming to synthesize and evaluate compounds within the scope of U.S. Patent 5,663,370, where the 2,6-difluoro substitution pattern is a key structural feature [2].

Medicinal Chemistry: Lipophilicity and Metabolic Stability Optimization

When designing fluorinated drug candidates, ethyl 2,6-difluorobenzoate serves as a specific building block. Its higher Log P (2.7) and distinct aqueous solubility profile, compared to non-fluorinated ethyl benzoate (Log P 2.64), allow medicinal chemists to fine-tune the lipophilicity and metabolic stability of lead compounds in a predictable manner .

Process Chemistry: Distillation and Purification Protocol Development

The unique boiling point (228 °C) and vapor pressure (0.075 mmHg) of ethyl 2,6-difluorobenzoate necessitate tailored distillation and handling procedures. These parameters are significantly different from those of mono-fluorinated analogs (e.g., ethyl 2-fluorobenzoate, Bp 221 °C) and non-fluorinated ethyl benzoate (Bp 213 °C), requiring compound-specific process design and safety assessments [3].

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